

Technical Guide to the Physical Properties of Phenylpropanoic and Phenylpropiolic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(4-Chlorophenyl)propiolic acid*

Cat. No.: *B1593965*

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An In-depth Analysis for Researchers and Drug Development Professionals

A Note on Chemical Identity: Propiolic vs. Propanoic Acid

In the field of chemical research, precision in nomenclature is paramount. This guide addresses the physical properties of a specific chlorinated phenyl derivative. However, it is crucial to first distinguish between two related but structurally distinct molecules:

- **3-(4-Chlorophenyl)propiolic acid (CAS 3240-10-6):** This compound contains a carbon-carbon triple bond (an alkyne) in its three-carbon chain. It is also referred to as (4-Chlorophenyl)propargylic acid.
- **3-(4-Chlorophenyl)propanoic acid (CAS 2019-34-3):** This compound contains only carbon-carbon single bonds in its three-carbon chain. It is more commonly known as p-Chlorohydrocinnamic acid.

The presence of the triple bond in the propiolic acid derivative significantly alters its geometry, electronic properties, and, consequently, its physical characteristics compared to the saturated propanoic acid analogue. This guide will present the available data for both compounds to ensure clarity and prevent experimental confusion.

Part 1: Physical Properties Data

The following tables summarize the available melting point and solubility data for both compounds. It is noteworthy that significantly more empirical data is publicly available for the more common 3-(4-Chlorophenyl)propanoic acid.

3-(4-Chlorophenyl)propiolic Acid (CAS: 3240-10-6)

This compound is a white to light yellow crystalline powder.

Property	Value	Source(s)
Melting Point	191 °C	
Solubility	Data not readily available. Expected to have low aqueous solubility.	

3-(4-Chlorophenyl)propanoic Acid (CAS: 2019-34-3)

This compound is a white to off-white crystalline solid.[\[1\]](#)

Property	Value	Source(s)
Melting Point	127-131 °C	[2] [3] [4]
Aqueous Solubility	Predicted LogS: -2.48 (approx. 3.3 mg/L)	[5]
Organic Solvent	Soluble in Dimethyl Sulfoxide (DMSO)	[6]

Part 2: Experimental Methodologies for Physical Property Determination

For researchers seeking to verify the physical properties of these compounds or characterize similar molecules, the following established protocols provide a robust framework.

Determination of Melting Point via the Capillary Method

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.

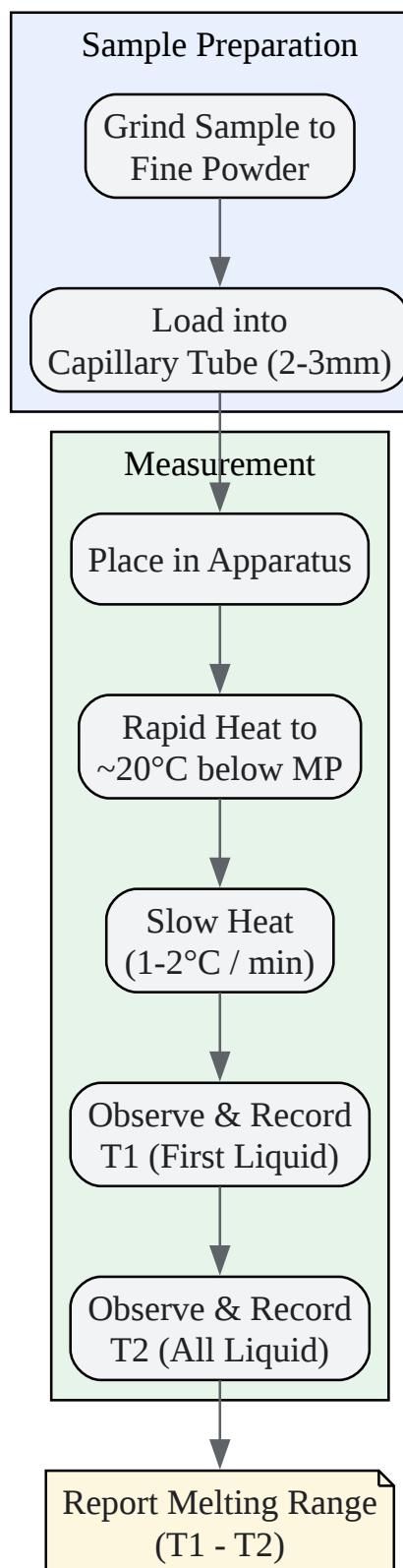
Causality Behind Experimental Choices: The capillary method is a time-tested, reliable technique that relies on indirect heating via a medium (like a metal block or oil bath) to ensure slow, uniform temperature changes. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to inaccurately high measurements.

Protocol Steps:

- **Sample Preparation:** Place a small amount of the dry, crystalline compound onto a clean, dry surface. If necessary, gently crush the solid into a fine powder.
- **Capillary Loading:** Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the block's temperature.
- **Heating and Observation:**
 - Begin heating the block rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the block and the sample.
 - Carefully observe the sample through the magnifying lens.
- **Data Recording:**
 - Record the temperature (T1) at which the first drop of liquid appears.

- Record the temperature (T2) at which the entire solid mass has transitioned to a clear liquid.
- The melting range is reported as T1 - T2.

Workflow for Melting Point Determination

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Caption: Workflow for Capillary Melting Point Determination.

Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

Thermodynamic solubility is the equilibrium concentration of a compound in a specific solvent at a given temperature and pressure. It is a fundamental parameter in drug development, influencing bioavailability and formulation. The shake-flask method is considered the "gold standard" for this measurement.

Causality Behind Experimental Choices: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Agitation for an extended period (24-72 hours) is necessary to overcome the kinetic barriers of dissolution. Subsequent separation of the solid and liquid phases by filtration or centrifugation is critical to accurately quantify only the dissolved compound.

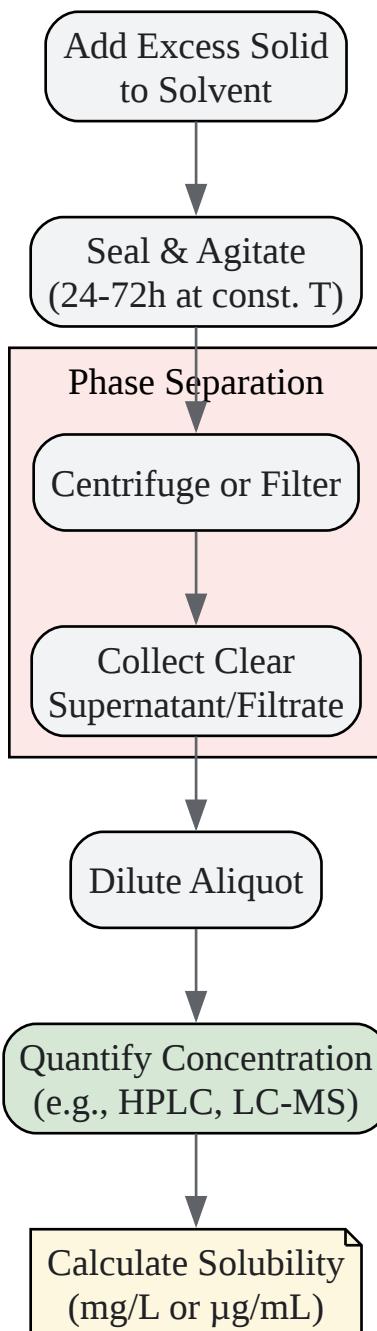
Protocol Steps:

- **System Preparation:** Add an excess amount of the solid compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid ensures that a saturated solution will be formed.
- **Equilibration:** Seal the vial and place it in an incubator shaker or on a rotating platform at a controlled temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the solid and liquid phases. This is commonly achieved by:
 - **Centrifugation:** Pellet the undissolved solid.
 - **Filtration:** Use a low-binding filter (e.g., PVDF) to separate the solid. Care must be taken to avoid sample adsorption onto the filter material.
- **Quantification:** Carefully remove an aliquot of the clear supernatant or filtrate.
- **Analysis:** Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the test solvent, typically expressed in $\mu\text{g/mL}$ or mg/L .

Workflow for Shake-Flask Solubility Assay



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Caption: Workflow for Thermodynamic Solubility Determination.

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- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Phenylpropanoic and Phenylpropiolic Acid Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593965#physical-properties-of-3-4-chlorophenyl-propiolic-acid-melting-point-solubility>]

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